5-Chloro-1-(phenylsulfonyl)indole
Description
Historical Context of Indole (B1671886) Ring System Research
The journey into indole chemistry began in the mid-19th century. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. wikipedia.orgnih.gov This seminal work laid the foundation for understanding this crucial heterocyclic system. The subsequent elucidation of its structure, a fused benzene (B151609) and pyrrole (B145914) ring, sparked considerable interest within the organic chemistry community. creative-proteomics.com A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Hermann Fischer, a method that remains a cornerstone for the preparation of indoles and their derivatives to this day. researchgate.netcreative-proteomics.com Over the years, numerous other synthetic methods have been developed, including the Leimgruber-Batcho, Nenitzescu, and Bartoli syntheses, each contributing to the expansive toolkit available to chemists for accessing this versatile scaffold. wikipedia.orgnih.gov The 20th century witnessed a surge in research as the indole nucleus was identified in vital biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of alkaloids. wikipedia.orgcreative-proteomics.com This solidified the indole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous indole-containing drugs for treating a wide range of diseases. nih.govnih.gov
Overview of Sulfonyl Group Utility in Organic Synthesis and Heterocyclic Chemistry
The sulfonyl group (-SO2-) is a powerful and versatile functional group in organic synthesis and medicinal chemistry. researchgate.netontosight.ai Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. researchgate.net In heterocyclic chemistry, the introduction of a sulfonyl group can modulate a compound's polarity, reactivity, and metabolic stability. researchgate.netontosight.ai Sulfonyl groups can act as hydrogen-bond acceptors, enhancing the binding affinity of molecules to biological targets such as proteins. researchgate.netnih.gov
In the context of synthesis, sulfonamides, which contain the sulfonyl group, are often prepared through the reaction of a primary or secondary amine with a sulfonyl chloride. nih.gov This reaction is a common strategy for introducing the sulfonyl moiety onto a heterocyclic ring. nih.gov The sulfonyl group can also serve as a protecting group for amines, including the nitrogen of the indole ring. This protection alters the reactivity of the indole, for instance, by facilitating reactions at other positions of the ring. Furthermore, the sulfonyl group's ability to stabilize adjacent carbanions makes it valuable in various carbon-carbon bond-forming reactions. The stability and diverse reactivity profile of the sulfonyl group have cemented its importance in the synthesis of complex organic molecules and pharmaceuticals. researchgate.net
Rationale for Research Focus on 5-Chloro-1-(phenylsulfonyl)indole Derivatives
The specific focus on this compound as a subject of academic inquiry stems from the unique combination of its structural features. The indole core itself is a well-established pharmacophore. nih.govnih.gov The introduction of a chlorine atom at the 5-position of the indole ring can significantly impact the molecule's lipophilicity and electronic properties, often leading to enhanced biological activity. 5-Chloroindole (B142107) is a frequently used building block in the synthesis of various biologically active molecules. nih.govresearchgate.net
The addition of the phenylsulfonyl group at the 1-position (the indole nitrogen) further modifies the compound's characteristics. This N-sulfonylation serves multiple purposes. It acts as a protecting group, altering the nucleophilicity of the indole nitrogen and directing subsequent electrophilic substitution reactions to other positions on the indole ring. researchgate.net The phenylsulfonyl group also introduces a significant steric and electronic presence, which can influence the molecule's conformation and its interactions with biological targets. researchgate.net The combination of the 5-chloro substituent and the N-phenylsulfonyl group creates a scaffold with a distinct electronic and steric profile, making its derivatives promising candidates for investigation in drug discovery programs. For instance, related compounds have shown potential as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov
Scope of Academic Inquiry: Synthetic Methodologies, Reactivity, Mechanistic Insights, and Research Applications
Academic research into this compound and its derivatives encompasses several key areas:
Synthetic Methodologies: A primary focus is the development of efficient and practical methods for the synthesis of the parent compound and its substituted analogues. This includes the optimization of reaction conditions for the N-sulfonylation of 5-chloroindole. nih.gov
Reactivity: Researchers investigate the reactivity of the this compound scaffold in various chemical transformations. This includes electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and functionalization at different positions of the indole ring.
Mechanistic Insights: Understanding the mechanisms of the reactions involving this compound is crucial for controlling the regioselectivity and stereoselectivity of synthetic transformations. mdpi.com
Research Applications: A significant driver of research is the exploration of the potential applications of this compound derivatives. Given the biological activity of many indole and sulfonamide compounds, these derivatives are often screened for various pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The compound itself serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZBWMORZPLKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424270 | |
| Record name | 5-Chloro-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78329-47-2 | |
| Record name | 5-Chloro-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Strategies of 5 Chloro 1 Phenylsulfonyl Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The N-phenylsulfonyl group is strongly deactivating, which generally reduces the susceptibility of the indole ring to electrophilic attack. However, it also directs incoming electrophiles with high regioselectivity, primarily to the C-3 position. This is because the lone pair of the indole nitrogen is engaged in resonance with the sulfonyl group, diminishing its ability to donate electron density to the pyrrole (B145914) ring. Consequently, the typical high reactivity of indoles at C-3 is tempered but not eliminated.
The Friedel-Crafts acylation of N-protected indoles is a powerful method for introducing carbonyl functionalities. For 1-(phenylsulfonyl)indoles, acylation proceeds with high regioselectivity at the C-3 position. researchgate.net The reaction of 1-(phenylsulfonyl)indole (B187392) with various acid anhydrides or acid chlorides in the presence of a Lewis acid, such as aluminum chloride, yields the corresponding 3-acyl-1-(phenylsulfonyl)indoles in excellent yields. researchgate.net This high selectivity for the C-3 position is a direct consequence of the electronic influence of the N-phenylsulfonyl group.
While specific studies on the Friedel-Crafts acetylation of 5-Chloro-1-(phenylsulfonyl)indole are not extensively documented, the reactivity is expected to mirror that of the parent 1-(phenylsulfonyl)indole. The chloro group at the C-5 position is a deactivating, ortho-, para-director. However, the directing effect of the indole nitrogen, even when attenuated by the sulfonyl group, typically dominates, favoring substitution at C-3. The reaction with acetyl chloride and aluminum chloride would be expected to produce 3-acetyl-5-chloro-1-(phenylsulfonyl)indole. The yields for the acylation of the parent 1-(phenylsulfonyl)indole are generally high, as detailed in the table below. researchgate.net
| Acylating Agent | Product | Yield (%) |
| Acetic Anhydride (B1165640) | 3-Acetyl-1-(phenylsulfonyl)indole | 95 |
| Propionic Anhydride | 3-Propionyl-1-(phenylsulfonyl)indole | 99 |
| Butyric Anhydride | 3-Butyryl-1-(phenylsulfonyl)indole | 98 |
| Isobutyric Anhydride | 3-Isobutyryl-1-(phenylsulfonyl)indole | 97 |
| Pivaloyl Chloride | 3-Pivaloyl-1-(phenylsulfonyl)indole | 81 |
This table presents data for the acylation of 1-(phenylsulfonyl)indole, which serves as a model for the expected reactivity of this compound.
The nitration of N-protected indoles is a critical transformation for accessing nitroindole derivatives, which are valuable precursors for a variety of biologically active compounds. The N-phenylsulfonyl group deactivates the indole ring towards electrophilic aromatic substitution, requiring controlled conditions for nitration. For the parent 1-(phenylsulfonyl)indole, nitration with reagents like nitric acid in acetic anhydride or other nitrating agents typically leads to substitution at the C-3 position.
In the case of this compound, the regiochemical outcome of nitration is governed by the interplay of the directing effects of both the C-5 chloro substituent and the N-phenylsulfonyl group. The chloro group is an ortho-, para-director, which would favor substitution at the C-4 and C-6 positions. The N-phenylsulfonyl group, as previously discussed, directs to C-3. The presence of multiple deactivating groups makes the reaction challenging. However, studies on analogous systems, such as the nitration of 2-chlorotoluene-4-sulfonate, have shown that nitration can be achieved under controlled conditions, for instance at low temperatures (-5 °C), to yield specific isomers. researchgate.net The nitration of 5-chloropyrazoles has also been shown to proceed at the C-4 position. pleiades.online It is therefore plausible that nitration of this compound could lead to a mixture of products, with potential substitution at the C-3, C-4, or C-6 positions, depending on the precise reaction conditions.
Nucleophilic Substitution Reactions and Anion Chemistry
The electronic nature of this compound also permits a range of reactions initiated by nucleophiles or involving the generation of anionic intermediates. The electron-withdrawing sulfonyl group plays a key role in these transformations.
Aromatic nucleophilic substitution (SNAr) is a pathway for the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the phenylsulfonyl group, while not directly ortho or para to the C-5 chloro atom, exerts a general electron-withdrawing effect on the entire indole system, which can facilitate nucleophilic attack.
The reactivity of the C-5 chloro group towards nucleophilic displacement is expected to be enhanced compared to an unactivated chlorobenzene. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is delocalized across the indole ring and potentially onto the sulfonyl group. While specific examples of nucleophilic displacement of the 5-chloro group in this exact compound are not readily found in the literature, the general principles of SNAr suggest that strong nucleophiles, such as alkoxides, thiolates, or amines, under forcing conditions (e.g., high temperature, strong base), could effect the substitution. The feasibility and efficiency of such reactions would be highly dependent on the nucleophile and the reaction conditions.
The deprotonation of N-protected indoles using strong bases like organolithium reagents is a cornerstone of indole functionalization. The N-phenylsulfonyl group significantly enhances the acidity of the protons on the indole ring, particularly at the C-2 position. Treatment of 1-(phenylsulfonyl)indole with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) leads to regioselective deprotonation at C-2, generating a 2-lithioindole species. This anion can then be trapped with various electrophiles to introduce substituents at the C-2 position.
This strategy is expected to be directly applicable to this compound. The process would involve the initial formation of the C-2 lithiated intermediate, which can then react with electrophiles such as aldehydes, ketones, or alkyl halides. This provides a reliable method for the C-2 functionalization of the 5-chloroindole (B142107) core. While N-lithiation is the initial step in the deprotonation of N-H indoles, for N-protected indoles like this compound, direct C-H metallation is the predominant pathway.
| Electrophile | Product of Reaction with 2-Lithio-1-(phenylsulfonyl)indole |
| Dimethylformamide (DMF) | 1-(Phenylsulfonyl)indole-2-carbaldehyde |
| Acetone | 2-(1-(Phenylsulfonyl)-1H-indol-2-yl)propan-2-ol |
| Methyl Iodide | 2-Methyl-1-(phenylsulfonyl)indole |
This table illustrates the types of products that can be expected from the C-2 lithiation of this compound, based on the known reactivity of 1-(phenylsulfonyl)indole.
Organocuprates, also known as Gilman reagents, are soft nucleophiles that are well-known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.com Their utility also extends to reactions with other electron-deficient systems. The N-phenylsulfonyl group renders the indole nucleus electron-deficient, making it a potential substrate for nucleophilic attack by organocuprates.
While direct addition of organocuprates to the indole ring of a 1-(phenylsulfonyl)indole is not a commonly reported transformation, the electronic properties of the substrate suggest that such a reaction could be plausible under specific conditions. The addition would likely occur at a position that can best stabilize the resulting anionic intermediate. Given the electron-deficient nature of the N-sulfonylated indole, it could potentially undergo addition reactions that are not observed in more electron-rich indole systems. However, without specific literature examples, this remains a speculative but mechanistically reasonable pathway for the functionalization of this compound.
Cycloaddition Reactions Involving Indole Scaffolds
The indole nucleus, particularly when activated by an N-phenylsulfonyl group, can participate in various cycloaddition reactions, leading to the formation of fused polycyclic systems. These reactions are powerful tools for the rapid construction of complex molecular frameworks from relatively simple precursors.
Diels-Alder Reactions and Pyrroloindole Formation
While the indole ring itself is generally not a reactive diene in Diels-Alder reactions, derivatization of the pyrrole moiety can facilitate [4+2] cycloadditions. For instance, the formation of pyrrolo[3,4-e]indoles can be achieved through a Diels-Alder reaction between 2-vinylpyrroles and suitable dienophiles like maleimides. beilstein-journals.org This strategy, however, builds the new carbocycle onto a pyrrole precursor rather than utilizing the indole core directly as the diene component. The N-phenylsulfonyl group in this compound deactivates the pyrrole ring towards electrophilic attack, making its participation as a diene in a standard Diels-Alder reaction challenging.
A plausible, though not explicitly documented for this specific substrate, approach to forming a pyrrolo[3,4-b]indole (B14762832) scaffold would involve an intramolecular Diels-Alder reaction. This would necessitate the introduction of a diene-containing side chain at the C3 position and a dienophile tethered to the N1 position of the indole. The phenylsulfonyl group's electronic influence would be a key factor in the feasibility and stereochemical outcome of such a transformation.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Vinylpyrrole | Maleimide | Octahydropyrrolo[3,4-e]indole | Diels-Alder Reaction |
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)
The electron-deficient C2-C3 double bond of N-sulfonylated indoles makes them suitable dipolarophiles in 1,3-dipolar cycloaddition reactions. Azomethine ylides, which are nitrogen-based 1,3-dipoles, are particularly useful for the construction of pyrrolidine (B122466) rings. wikipedia.org These reactions are known for their high degree of stereoselectivity and allow for the creation of multiple new stereocenters in a single step. wikipedia.org
The reaction of this compound with an azomethine ylide, generated in situ from the condensation of an amine and an aldehyde, would be expected to yield a pyrrolo[3,4-b]indole derivative. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile. In this case, the nucleophilic carbon of the azomethine ylide would preferentially attack the more electrophilic C2 position of the indole ring, influenced by the electron-withdrawing phenylsulfonyl group.
A representative, albeit general, reaction is the cycloaddition of an azomethine ylide with an electron-deficient alkene on an indolinone to form a spirocyclic pyrrolidine, a key step in the synthesis of spirotryprostatin B. This highlights the utility of this reaction in constructing complex, biologically relevant scaffolds.
| Dipole | Dipolarophile | Product | Reaction Type |
| Azomethine Ylide | This compound | Pyrrolo[3,4-b]indole derivative | 1,3-Dipolar Cycloaddition |
Oxidative and Reductive Transformations
The this compound scaffold can be further functionalized through a variety of oxidative and reductive transformations, allowing for the introduction or modification of functional groups at various positions on the indole ring.
Reduction of Nitro Groups to Amines
The introduction of a nitro group onto the benzene (B151609) ring of the indole nucleus opens up avenues for further derivatization, most notably through its reduction to an amino group. The resulting amine can then be subjected to a wide range of chemical transformations. A relevant precursor for such a transformation is 4-chloro-5-nitro-1-(phenylsulfonyl)indole.
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis and can be achieved using various reagents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate), is a common and efficient method. Another widely used method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups. For the reduction of 4-chloro-5-nitro-1-(phenylsulfonyl)indole to 5-chloro-4-amino-1-(phenylsulfonyl)indole, a mild and selective method would be preferable to preserve the chloro and sulfonyl functionalities.
| Starting Material | Reagent | Product | Transformation |
| 4-Chloro-5-nitro-1-(phenylsulfonyl)indole | H₂, Pd/C | 5-Chloro-4-amino-1-(phenylsulfonyl)indole | Nitro Group Reduction |
| 4-Chloro-5-nitro-1-(phenylsulfonyl)indole | SnCl₂, HCl | 5-Chloro-4-amino-1-(phenylsulfonyl)indole | Nitro Group Reduction |
Deoxygenation Reactions of Indole Carbinols
Indole-3-carbinols are important intermediates that can be prepared by the reduction of the corresponding 3-carboxaldehydes or 3-carboxylic acid esters. These carbinols can then undergo deoxygenation to introduce a methyl group at the C3 position.
The deoxygenation of (5-chloro-1-(phenylsulfonyl)indol-3-yl)methanol to yield 5-chloro-3-methyl-1-(phenylsulfonyl)indole can be accomplished using various reducing agents. A common method involves the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a protic acid like trifluoroacetic acid (TFA). This ionic hydrogenation proceeds via the formation of a stabilized indolyl cation, which is then reduced by the hydride source.
| Starting Material | Reagent | Product | Transformation |
| (5-Chloro-1-(phenylsulfonyl)indol-3-yl)methanol | Et₃SiH, TFA | 5-Chloro-3-methyl-1-(phenylsulfonyl)indole | Deoxygenation |
Oxidation to Sulfone Derivatives from Sulfenyl Indoles
The introduction of a sulfur-containing substituent at the C3 position of the indole ring provides a handle for further functionalization. 3-Sulfenyl indoles can be readily oxidized to the corresponding sulfoxides and subsequently to sulfones, which are valuable functional groups in medicinal chemistry.
The synthesis of 5-chloro-1-(phenylsulfonyl)-3-(phenylthio)indole would be the precursor for this transformation. This can be achieved through various methods, including the reaction of this compound with a sulfenylating agent. The subsequent oxidation of the sulfide (B99878) to the sulfone, 5-chloro-1-(phenylsulfonyl)-3-(phenylsulfonyl)indole, can be carried out using a variety of oxidizing agents. organic-chemistry.org Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org
| Starting Material | Reagent | Product | Transformation |
| 5-Chloro-1-(phenylsulfonyl)-3-(phenylthio)indole | m-CPBA | 5-Chloro-1-(phenylsulfonyl)-3-(phenylsulfonyl)indole | Oxidation |
Formation of Sulfonamide Derivatives
The derivatization of the N-phenylsulfonyl group in this compound to form other sulfonamide derivatives is not a commonly reported transformation in the scientific literature. The phenylsulfonyl group is predominantly utilized as a protecting group for the indole nitrogen due to its electron-withdrawing nature, which modulates the reactivity of the indole ring, particularly at the C2 and C3 positions. Its removal, rather than its conversion into other sulfonamides, is the more typical reaction pathway described.
Standard synthetic routes to sulfonamides generally involve the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of this compound, this would conceptually involve either the cleavage of the existing nitrogen-sulfur bond followed by reaction with a new sulfonyl chloride, or a direct substitution reaction at the sulfur atom of the phenylsulfonyl group. However, documented examples of such "trans-sulfonamidation" or "N-sulfonyl group exchange" reactions on N-phenylsulfonylindoles are scarce to non-existent in readily available chemical literature.
The stability of the N-sulfonyl bond in 1-phenylsulfonylindoles makes it a reliable protecting group, and conditions for its cleavage are well-established, typically involving strong bases or reducing agents. These conditions are generally not conducive to the formation of new sulfonamide bonds in a controlled manner. The reactivity of the sulfonamide linkage in this specific heterocyclic system is geared towards deprotection to liberate the NH-indole, rather than serving as a handle for further derivatization into different sulfonamide structures.
Consequently, there is a lack of detailed research findings or established protocols for the formation of sulfonamide derivatives directly from the N-phenylsulfonyl moiety of this compound. Researchers seeking to synthesize different N-sulfonylated 5-chloroindoles would typically start from 5-chloroindole itself and react it with the desired sulfonyl chloride.
Due to the absence of specific research data on the formation of sulfonamide derivatives from this compound, a data table of reaction examples cannot be provided.
Mechanistic Investigations and Reaction Pathway Elucidation
Influence of the Phenylsulfonyl Group on Indole (B1671886) Reactivity and Regioselectivity
The attachment of a phenylsulfonyl group to the indole nitrogen atom fundamentally modifies the electron distribution and reactivity of the heterocyclic system. This group can function as both a protecting and an activating moiety, significantly influencing the course of chemical reactions. nih.gov
The phenylsulfonyl group is a potent electron-withdrawing group. researchgate.net This property arises from the high oxidation state of the sulfur atom and the electronegativity of the attached oxygen atoms. By pulling electron density away from the indole ring, particularly the pyrrole (B145914) moiety, it reduces the nucleophilicity that characterizes unsubstituted indoles. This deactivation makes the indole C=C double bond susceptible to nucleophilic attack, a reactivity pattern that is less common for the electron-rich indole system itself. researchgate.net This effect is crucial for facilitating reactions with various nucleophiles. The carbanions of active methylene compounds, for instance, which are stabilized by their own electron-withdrawing groups, are effective Michael donors for reactions with arenesulfonyl indoles. rsc.org
The geometry of the molecule also reflects these electronic interactions. In related crystal structures, the phenylsulfonyl group is often oriented nearly orthogonal to the indole ring system. nih.govnih.govnih.gov For instance, in 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the dihedral angle between the indole and benzene (B151609) rings is 85.01 (6)°. nih.gov This orientation minimizes steric hindrance while maximizing the inductive electron-withdrawing effect.
The N-phenylsulfonyl group is instrumental in directing the regioselectivity of subsequent reactions. While electrophilic substitution on unsubstituted indoles typically occurs at the C3 position, the presence of the sulfonyl group facilitates nucleophilic additions. These additions are often directed to the C3 position of the indole ring. This is because the electron-withdrawing nature of the sulfonyl group promotes the formation of a reactive intermediate that is susceptible to attack at this site.
For example, in the presence of a base, N-arenesulfonyl indoles can generate a vinylogous imine intermediate, which directs incoming nucleophiles specifically to the C3-position, leading to a wide array of C3-functionalized indole derivatives. rsc.orgrsc.org
A key aspect of the phenylsulfonyl group's utility in synthesis is its ability to function as an effective leaving group. rsc.orgrsc.org Under basic conditions, N-arenesulfonyl indoles can undergo an elimination reaction to generate a reactive alkylideneindolenine intermediate. rsc.org This species, a type of vinylogous imine, is highly electrophilic and readily reacts with nucleophiles. rsc.orgrsc.org This domino reaction sequence of elimination-addition allows for the construction of complex C3-substituted indoles.
The phenylsulfonyl group can also be removed under reductive conditions. This process, known as reductive desulfonylation, is often accomplished using reagents like magnesium in methanol or Raney nickel, restoring the N-H indole. researchgate.netosi.lvresearchgate.net This cleavage allows the sulfonyl group to be used as a temporary activating and directing group, which is removed in a later synthetic step to yield the final N-unsubstituted indole derivative. researchgate.netosi.lv
Furthermore, the phenylsulfonyl group has been shown to be crucial in directing rearrangement reactions. In certain Barton-Zard pyrrole syntheses starting from 3-nitro-1-(phenylsulfonyl)indole, the presence of the phenylsulfonyl protecting group is uniquely effective in promoting a fragmentation-rearrangement sequence to yield a pyrrolo[2,3-b]indole ring system. nih.gov In contrast, other N-protecting groups lead to the formation of the isomeric pyrrolo[3,4-b]indole (B14762832) system. nih.gov
Analysis of Reaction Intermediates and Transition States
The synthetic utility of 5-Chloro-1-(phenylsulfonyl)indole is largely defined by the reactive intermediates it can form. The most significant of these is the vinylogous imine intermediate , also referred to as an alkylideneindolenine. rsc.orgrsc.org This intermediate is generated in situ when N-arenesulfonyl indoles are treated with a base. rsc.orgrsc.org The base facilitates the elimination of the arenesulfonyl group, which acts as a good leaving group. rsc.org The resulting electrophilic intermediate readily undergoes nucleophilic addition at the C3-position.
In a different mechanistic paradigm involving transition metal catalysis, palladium-catalyzed reactions of indoles can proceed through organometallic intermediates. For example, the C-H activation of an indole by a Pd(II) species can form a palladacycle intermediate. mdpi.com In reactions with benzyl alcohols, an (η³-benzyl)palladium(II) complex can be formed, which then activates the C3–H bond of the indole ring, leading to C3-benzylation. mdpi.com
Domino reactions involving N-arenesulfonyl indoles can also proceed through complex intermediates. For instance, the reaction with sulfur ylides involves a Michael addition to the vinylogous imine intermediate, followed by dehydrogenation and a subsequent researchgate.netnih.gov-sigmatropic rearrangement to furnish the final 3-substituted indole product. rsc.org
Stereochemical Aspects of Indole Transformations (e.g., Enantioselective Synthesis)
The unique reactivity imparted by the N-phenylsulfonyl group has been leveraged for the development of stereoselective transformations. The formation of the planar vinylogous imine intermediate opens avenues for enantioselective nucleophilic additions, where a chiral catalyst can control the facial selectivity of the attack.
A notable example is the asymmetric monofluoromethylation of N-arenesulfonyl indoles. rsc.org This reaction employs 1-fluoro-1,1-bis(phenylsulfonyl)methane (FBSM) as the nucleophilic precursor in the presence of a chiral phase-transfer catalyst derived from cinchona alkaloids. This methodology allows for the synthesis of C3-monofluoromethylated indoles with high enantiomeric excess.
| Indole Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-Phenylsulfonylindole | Chiral Ammonium (B1175870) Salt XIII | 54-99 | up to 97 |
| 2-Substituted N-Arenesulfonylindoles | Chiral Ammonium Salt XIII | 62-85 | 80-83 |
The resulting chiral adducts can undergo further transformations, such as the reductive removal of one of the phenylsulfonyl groups from the newly introduced side chain, to yield valuable monofluoromethylated indole products with minimal loss of enantiopurity. rsc.org The ability to perform these reactions in a one-pot, asymmetric fashion starting from 2-substituted indoles highlights the synthetic power of this approach. rsc.org The stereospecificity observed in certain rearrangement reactions, such as the synthesis of the pyrrolo[2,3-b]indole ring system, further underscores the influence of the phenylsulfonyl group in controlling stereochemical outcomes. nih.gov
Computational and Theoretical Studies on 5 Chloro 1 Phenylsulfonyl Indole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic architecture of 5-Chloro-1-(phenylsulfonyl)indole derivatives. These calculations allow for a detailed examination of molecular orbitals and electron density, which are fundamental to predicting the reactivity and potential reaction mechanisms of these compounds.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic properties of molecules are primarily dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity. For instance, in related cyano(phenylsulfonyl)indole derivatives, DFT calculations have been employed to visualize the frontier molecular orbitals. mdpi.com Generally, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO is indicative of its electron-accepting capability.
The distribution of electron density across the this compound scaffold is uneven, influenced by the electronegativity of the chlorine, oxygen, and sulfur atoms. The chlorine atom at the 5-position of the indole (B1671886) ring acts as an electron-withdrawing group, which can influence the electron density of the entire indole system. The phenylsulfonyl group is also strongly electron-withdrawing, significantly impacting the electronic environment of the indole nitrogen to which it is attached. This distribution of electron density is critical in determining the sites susceptible to electrophilic or nucleophilic attack.
Prediction of Reaction Pathways and Energy Barriers
The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com This principle can be used to predict the likelihood of certain chemical reactions. For example, the reactivity of a molecule in a condensation reaction can be correlated with its HOMO-LUMO energy gap. wuxibiology.com By calculating the energies of potential intermediates and transition states, computational methods can map out the most probable reaction pathways and their associated energy barriers. This allows for a theoretical prediction of reaction outcomes and can guide the design of synthetic routes.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the structure of this compound derivatives, offering insights into their conformational flexibility and intermolecular interactions.
Conformational Analysis of the Indole and Phenylsulfonyl Moieties
The three-dimensional structure of this compound is characterized by the relative orientation of the indole and phenylsulfonyl rings. X-ray crystallography studies of closely related compounds, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, reveal that the indole ring is essentially planar. nih.gov The dihedral angle between the mean plane of the indole ring and the phenylsulfonyl ring is a critical conformational parameter. In 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, this angle is reported to be 85.01(6)°. nih.gov For other cyano(phenylsulfonyl)indoles, similar dihedral angles have been observed, typically ranging from 75° to 89°. mdpi.com This near-perpendicular arrangement is a common feature of N-phenylsulfonylindole derivatives.
| Compound | Dihedral Angle (°) between Indole and Phenylsulfonyl Rings |
| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | 85.01(6) |
| 3-cyano-1-(phenylsulfonyl)indole | 85.4(2) |
| 2-cyano-1-(phenylsulfonyl)indole | 87.2(7) |
| 2,3-dicyano-1-(phenylsulfonyl)indole | 75.1(7) |
| 1-(phenylsulfonyl)-1-(1,1-dimethylethyl)indole-3-carboxamide | 88.6(2) |
This table presents the dihedral angles between the indole and phenylsulfonyl rings for a series of related compounds, illustrating the typical conformational preference.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the packing of this compound derivatives is governed by various intermolecular forces. While classical hydrogen bond donors are absent from the parent molecule (as the indole nitrogen is substituted), weak C-H···O hydrogen bonds can play a significant role in the crystal lattice. For example, in the crystal structure of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, three C-H···O hydrogen bonds are observed, which link the molecules into a spiral arrangement. nih.gov These interactions involve hydrogen atoms from the indole and phenyl rings acting as donors and the sulfonyl oxygen atoms acting as acceptors. The potential for π-π stacking interactions between the aromatic indole and phenyl rings also exists, which can further stabilize the crystal structure.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| C-H···O | C2-H2 | O2 | 3.327(2) |
| C-H···O | C4-H4 | O1 | 3.192(2) |
| C-H···O | C14-H14 | O1 | 3.333(2) |
This table details the C-H···O hydrogen bonds observed in the crystal structure of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, a close analog of the title compound.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Computational methods are extensively used to establish structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are crucial in drug discovery and development.
For indole derivatives, QSAR studies have demonstrated the importance of specific substitutions on the indole ring for biological activity. For instance, in a study of indole-based sulfonylhydrazones as potential anti-breast cancer agents, it was found that a 5-chloro substituent on the indole ring was a critical contributor to enhanced cytotoxic activity. nih.gov Similarly, a QSAR study on 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives indicated that the antimicrobial activity was governed by lipophilic and topological parameters.
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. For various 5-chloro-indole derivatives, molecular docking studies have been conducted to understand their interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net These studies help in rationalizing the observed biological activities and in designing new derivatives with improved potency. The phenylsulfonyl moiety, for example, has been identified as playing a crucial role in the antiviral activity of certain indole derivatives. mdpi.com
Through these computational SAR approaches, a deeper understanding of how the structural features of this compound and its analogs contribute to their biological effects can be achieved, paving the way for the design of new and more effective therapeutic agents.
Ligand-Target Interaction Profiling via Molecular Docking (excluding clinical efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been instrumental in understanding the binding modes of this compound derivatives with various biological targets, thereby guiding the optimization of their structure for enhanced inhibitory activity.
A notable example involves a series of spirooxindole-based phenylsulfonyl derivatives, including a 5-chloro substituted compound, which were investigated as potential antiviral agents against SARS-CoV-2 and MERS-CoV. mdpi.com Molecular docking studies of these compounds against the SARS-CoV-2 RNA polymerase revealed specific binding interactions that contribute to their inhibitory potential. mdpi.com The 5-chloro-1'-(phenylsulfonyl) derivative, in particular, demonstrated a distinct binding mode within the active site of the enzyme. mdpi.com
Similarly, in the realm of anticancer research, new 5-chloro-indole-2-carboxylate derivatives have been designed and evaluated as potent inhibitors of the EGFRT790M and BRAFV600E kinase pathways, which are implicated in several malignancies. mdpi.com Molecular docking studies of these compounds revealed that the 5-chloro-indole moiety plays a crucial role in anchoring the ligand within the hydrophobic pocket of the kinase domain. mdpi.com Specifically, this group was found to form pi-H interactions with key amino acid residues such as Val471 and engage in hydrophobic interactions with Trp531, Phe583, and Cys532 in the BRAFV600E active site. mdpi.com
| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Spirooxindole-based phenylsulfonyl | SARS-CoV-2 RNA Polymerase | Not specified | Not specified |
| 5-Chloro-indole-2-carboxylate | BRAFV600E | Val471, Trp531, Phe583, Cys532 | pi-H, Hydrophobic |
In Silico Prediction of Mechanistic Target Binding Characteristics
Beyond simply predicting binding poses, in silico methods can also forecast the mechanistic characteristics of how a ligand binds to its target. This includes identifying key structural features that contribute to binding affinity and selectivity, as well as predicting the impact of mutations on inhibitor potency.
For instance, the compound 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a highly potent and novel non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). nih.gov Computational studies have been instrumental in understanding its improved inhibitory potency against wild-type RT, as well as mutant strains like K103N and Y181C, when compared to other non-nucleoside inhibitors. nih.gov These in silico analyses help to elucidate the structural basis for the compound's robust activity against resistant viral strains.
In another study focusing on anticancer agents, Quantitative Structure-Activity Relationship (QSAR) analysis was performed on a series of indole-based sulfonylhydrazones, including derivatives with a 5-chloro substituent on the indole ring. nih.gov This computational technique revealed that the presence of the 5-chloro group was a significant contributor to the enhanced cytotoxic activity and ligand efficiency of these compounds against MCF-7 breast cancer cells. nih.gov Such in silico predictions of mechanistic contributions are invaluable for the rational design of next-generation inhibitors.
The development of 5-chloro-indole-2-carboxylate derivatives as inhibitors of EGFR and BRAF kinases also benefited from in silico predictions. mdpi.com Molecular docking simulations not only confirmed the binding mode but also provided a rationale for the observed high binding affinity and selectivity of these compounds for the mutant forms of the enzymes. mdpi.com The predicted interactions with the active site residues provided a mechanistic understanding of their potent inhibitory action. mdpi.com
| Derivative | Target | Predicted Mechanistic Insight | Computational Method |
|---|---|---|---|
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (wild-type and mutants) | Improved inhibitory potency against mutant enzymes. | Implied from potency data |
| 5-chloro-indole-based sulfonylhydrazone | Breast Cancer Cells (MCF-7) | 5-chloro substituent enhances cytotoxic activity and ligand efficiency. | QSAR |
| 5-chloro-indole-2-carboxylate | EGFRT790M/BRAFV600E | High binding affinity and selectivity for mutant kinases. | Molecular Docking |
Advanced Analytical and Structural Characterization in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and purity assessment of synthesized chemical compounds. For derivatives of 5-Chloro-1-(phenylsulfonyl)indole, such as 5-Chloro-1-(phenylsulfonyl)-1H-indole-2,3-dione, reverse-phase (RP) HPLC methods are employed. sielc.com A typical mobile phase for such an analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This methodology allows for the effective separation of the main compound from any impurities, ensuring a high degree of purity, which is critical for subsequent structural and biological studies. The versatility of this technique also allows for scalability, making it suitable for both analytical-scale purity checks and preparative-scale isolation of the compound. sielc.com
X-ray Crystallography for Solid-State Structural Elucidation
The crystallographic analysis of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, a closely related analogue, provides valuable insights into the structural parameters of the this compound framework. researchgate.netnih.gov The bond lengths and angles are found to be in agreement with those of similar reported structures, such as 1-phenylsulfonyl-indole. nih.gov The geometry around the sulfur atom in the phenylsulfonyl group deviates from a perfect tetrahedron. nih.gov For instance, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the O=S=O bond angle is widened to approximately 120.63°, likely due to the repulsion between the double-bonded oxygen atoms. nih.gov In contrast, the N-S-C angle is more compressed. nih.gov
Interactive Table: Selected Crystallographic Data for a this compound Analogue.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4/a |
| a (Å) | 26.991 (7) |
| c (Å) | 7.8345 (19) |
| V (ų) | 5708 (2) |
| Z | 16 |
Data corresponds to 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. researchgate.netnih.gov
X-ray diffraction studies have revealed that the indole (B1671886) ring system in these types of compounds is essentially planar. researchgate.netnih.gov In the case of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the root-mean-square deviation from planarity for the indole ring is a mere 0.0107 Å. researchgate.netnih.gov A significant conformational feature is the orientation of the phenylsulfonyl group relative to the indole ring. The dihedral angle between the mean plane of the indole ring and the benzene (B151609) ring of the sulfonyl group is found to be substantial, at approximately 85.01°. researchgate.netnih.gov This near-orthogonal arrangement is a common feature in phenylsulfonyl-indoles. iucr.org This specific conformation is stabilized by various intramolecular and intermolecular interactions, including weak C-H···O hydrogen bonds, which can lead to the formation of helical supramolecular structures in the crystal lattice. researchgate.netnih.gov
Advanced Spectroscopic Techniques for Molecular Confirmation and Characterization
A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are routinely used to confirm the molecular structure and characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure in solution. For related indole compounds, the proton NMR spectra show characteristic signals for the aromatic protons on the indole and phenylsulfonyl rings. For instance, in 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, the phenylsulfonyl group causes a downfield shift for the adjacent aromatic protons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of an indole derivative will show characteristic absorption bands for the various bonds, such as C-H, C=C, S=O, and C-N stretches. These vibrational frequencies provide a molecular fingerprint that aids in structural confirmation.
Interactive Table: Spectroscopic Data for Related Indole Compounds.
| Technique | Compound | Characteristic Signals/Peaks |
|---|---|---|
| ¹H NMR | 5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | Aromatic protons at δ ~7.5–8.2 ppm |
| ¹³C NMR | 5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | Sulfonyl-attached carbon (C1) at δ ~135–140 ppm |
| IR | 5-Chloroindole (B142107) | Characteristic peaks for N-H, C-H, and C=C bonds |
Data is for related compounds and illustrates typical spectroscopic features. nih.gov
Research Applications and Future Directions in Indole Chemistry
5-Chloro-1-(phenylsulfonyl)indole as a Versatile Synthetic Building Block and Intermediate
This compound serves as a crucial building block in organic synthesis, providing a reactive and adaptable scaffold for constructing more complex molecules. The presence of the phenylsulfonyl group at the N-1 position of the indole (B1671886) ring enhances the stability of the molecule and modulates its reactivity, making it an ideal starting material for a variety of chemical transformations. chemimpex.com This substituent is known to influence the electronic properties of the indole ring system, which can be leveraged for regioselective reactions.
The chloro-substituent at the 5-position further diversifies the synthetic possibilities. It can be retained in the final product to impart specific biological activities or can be replaced through various cross-coupling reactions to introduce new functional groups. For instance, the chloro group can be substituted with other moieties to create a diverse library of indole derivatives for screening in drug discovery programs.
The utility of 5-chloroindole (B142107) as a precursor is well-established. nih.govresearchgate.net The tosylation of 5-chloroindole, a similar transformation to the introduction of a phenylsulfonyl group, is achieved through deprotonation with a strong base like sodium hydride, followed by the addition of the corresponding sulfonyl chloride. nih.govresearchgate.net This process highlights a general strategy for the N-functionalization of indoles, which is a key step in many synthetic routes.
The versatility of this compound is further demonstrated by its use in the synthesis of various substituted indoles. For example, derivatives such as 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-indole and 5-Bromo-1-(phenylsulfonyl)-1H-indole are commercially available, indicating their role as intermediates in more complex syntheses. bldpharm.combldpharm.com The presence of a halogen at the 2-position, introduced in a subsequent step, provides another handle for further functionalization through reactions like Suzuki or Sonogashira coupling.
Application in Biochemical Assays to Probe Indole-Related Biological Pathways and Mechanisms
The indole nucleus is a common feature in molecules that interact with various biological targets, including enzymes and receptors. ontosight.ai this compound and its derivatives are valuable tools in biochemical assays designed to investigate these interactions and elucidate the mechanisms of action of indole-containing compounds. ontosight.ai
While specific, detailed biological activity for this compound is not extensively documented in the provided search results, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai These activities are often mediated by the inhibition of specific enzymes, such as kinases, which are implicated in various disease pathways. ontosight.ai
For instance, a structurally related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.govacs.org This finding underscores the potential of the this compound scaffold as a starting point for designing enzyme inhibitors. By systematically modifying the structure of this lead compound, researchers can probe the structure-activity relationships and gain insights into the binding requirements of the target enzyme.
The use of such compounds in biochemical assays allows for the screening of large compound libraries to identify new modulators of biological pathways. The data obtained from these assays, such as IC50 values, can help in optimizing the lead structures to improve their potency and selectivity.
Design and Synthesis of Advanced Indole-Based Scaffolds for Mechanistic Biological Studies
The development of novel indole-based scaffolds is a key area of research in medicinal chemistry and chemical biology. This compound provides a robust platform for the design and synthesis of such advanced scaffolds, which can be used to study complex biological processes with greater precision.
The indole ring system can be considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets. nih.gov By strategically modifying the this compound core, researchers can create molecules with tailored properties to target specific proteins or pathways. This approach is particularly useful for mechanistic studies, where the goal is to understand the molecular basis of a biological phenomenon.
For example, the synthesis of N-1, C-3, and C-5 substituted bis-indoles has been explored in the search for new antimicrobial agents. nih.gov Docking studies of these molecules in the active sites of enzymes like lanosterol (B1674476) demethylase, dihydrofolate reductase, and topoisomerase II have provided insights into their potential mechanisms of action. nih.gov This highlights how synthetic modifications to the indole core can lead to compounds with specific biological activities.
Furthermore, the conformational properties of indole derivatives can be fine-tuned through synthetic design. For instance, the dihedral angle between the indole and phenylsulfonyl rings in a related compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, has been determined by X-ray crystallography, providing valuable structural information for the design of new molecules with specific three-dimensional shapes. nih.govresearchgate.net
Development of Novel Methodologies for Indole Functionalization and Derivatization
The development of efficient and selective methods for the functionalization of the indole ring is a central theme in organic chemistry. This compound can be utilized in the development and optimization of such methodologies. The electron-withdrawing nature of the phenylsulfonyl group can influence the regioselectivity of electrophilic substitution and other reactions on the indole ring.
Researchers are continuously exploring new catalytic systems and reaction conditions to achieve novel transformations of the indole scaffold. For example, methods for the direct C-H functionalization of indoles are of great interest as they offer a more atom-economical approach to the synthesis of complex molecules. beilstein-journals.org The use of this compound as a model substrate in these studies can help in understanding the scope and limitations of new synthetic methods.
The derivatization of this compound can lead to a wide range of functionalized indoles with diverse properties. For instance, the synthesis of 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione introduces a reactive isatin-like moiety, which can be further elaborated to create a variety of heterocyclic systems. sielc.com The analysis of such derivatives by techniques like HPLC provides valuable data for process optimization and quality control. sielc.com
Exploration of Interdisciplinary Research Avenues in Chemical Biology and Material Science (Excluding Direct Pharmaceutical Development)
Beyond its applications in traditional medicinal chemistry, the unique properties of this compound and its derivatives make them attractive for exploration in interdisciplinary fields such as chemical biology and material science.
In chemical biology, these compounds can be used as chemical probes to study biological systems. For example, fluorescently labeled indole derivatives can be synthesized to visualize their localization and interactions within living cells. The phenylsulfonyl group can also serve as a handle for the attachment of other functionalities, such as biotin (B1667282) or photo-crosslinkers, to facilitate pull-down assays and target identification studies.
In material science, indole-based compounds are being investigated for their potential use in the development of organic electronic materials, such as conducting polymers and fluorescent dyes. omicsonline.org The electronic properties of the indole ring, which can be tuned by substituents like the chloro and phenylsulfonyl groups, are critical for these applications. The high electron mobility, thermal stability, and photoluminescence of some indole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. omicsonline.org
The ability to synthesize a wide range of indole derivatives from starting materials like this compound opens up possibilities for creating novel materials with tailored optical and electronic properties. This interdisciplinary research has the potential to lead to the development of new technologies with applications in areas such as displays, lighting, and sensors.
Q & A
Q. What is a reliable synthetic route for 5-Chloro-1-(phenylsulfonyl)indole?
A robust method involves deprotonating 5-chloroindole with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, followed by reaction with tosyl chloride (4-methylbenzenesulfonyl chloride). The mixture is stirred for 2 hours, quenched with water, and extracted with diethyl ether. Purification via recrystallization from a hexane/dichloromethane (4:1) mixture yields the product in 80% purity .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Key techniques include:
- X-ray crystallography : Resolves the planar indole ring (RMSD = 0.0107 Å) and dihedral angles (85.01° between indole and benzene rings) .
- Spectroscopy : ¹H/¹³C NMR, FTIR, and Raman spectroscopy validate functional groups and electronic properties. Computational methods (DFT/B3LYP) can corroborate vibrational modes and frontier molecular orbitals (FMOs) .
Advanced Research Questions
Q. How can impurities during N-arylation of 5-chloroindole be minimized?
Undesired byproducts (e.g., 5-chloro-1-(4-bromophenyl)indole) form in the absence of transition-metal catalysts. Optimize conditions by:
- Using palladium catalysts to suppress side reactions.
- Monitoring reaction progress via HPLC to detect impurities early.
- Employing catalytic hydrogenation cautiously to avoid dehalogenation .
Q. What computational approaches elucidate the electronic properties of this compound derivatives?
Density Functional Theory (DFT) with B3LYP/6-31G(d,p) or 6-311++G(d,p) basis sets predicts:
Q. How does the crystal packing of this compound influence its stability?
The crystal structure features C–H···O hydrogen bonds forming spirals parallel to the c-axis. These interactions enhance thermal stability and may affect solubility, necessitating solvent screening for recrystallization .
Q. What biological activities have been explored for structurally related indole derivatives?
- Anticancer : Derivatives like 5-Chloro-1H-indole-3-carboxylic acid show cytotoxicity against solid tumors via diarylsulfonylurea motifs .
- Antiviral : Phenylsulfonylindoles inhibit HIV-1 reverse transcriptase. Evaluate activity via enzyme inhibition assays and DNA interaction studies .
Methodological Notes
- Synthetic Optimization : Prioritize transition-metal catalysis and real-time impurity profiling.
- Characterization : Combine experimental (X-ray, NMR) and computational (DFT) data for robust structural validation.
- Biological Screening : Use in vitro models (e.g., cell lines, enzyme assays) to assess therapeutic potential while tracking metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
